molecular formula C26H27N3O4S B2573048 9H-fluoren-9-one O-(2-hydroxy-3-(4-(phenylsulfonyl)piperazin-1-yl)propyl) oxime CAS No. 946358-88-9

9H-fluoren-9-one O-(2-hydroxy-3-(4-(phenylsulfonyl)piperazin-1-yl)propyl) oxime

Cat. No.: B2573048
CAS No.: 946358-88-9
M. Wt: 477.58
InChI Key: OHUSALOHNLTNON-UHFFFAOYSA-N
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Description

9H-Fluoren-9-one, also known as Fluorenone, is a chemical compound with the molecular formula C13H8O . It has an average mass of 180.202 Da and a monoisotopic mass of 180.057510 Da .


Molecular Structure Analysis

The molecular structure of 9H-Fluoren-9-one consists of a three-ring system, with the oxygen atom double-bonded to the central carbon atom of the middle ring .


Physical And Chemical Properties Analysis

9H-Fluoren-9-one has a molecular weight of 180.2020 . More specific physical and chemical properties for the compound you mentioned are not available in the sources I found.

Scientific Research Applications

Metal-free Photocatalysis

9H-fluoren-9-one and its derivatives have been explored for their applications in metal-free photocatalysis. Specifically, 9-fluorenone has been utilized as an efficient and non-toxic photocatalyst for the oxidation of non-activated alcohols under blue LED irradiation. This approach has been demonstrated to be effective for the selective oxidation of steroids and the late-stage modification of amines, providing a robust methodology for these purposes using cheap and non-toxic photocatalysts (Zhang et al., 2020).

Enhanced Proton Exchange Membrane Properties

Sulfonated co-poly(ether imide)s containing fluorenyl groups, including derivatives of 9H-fluoren-9-one, have been synthesized for use in microbial fuel cells (MFCs). These polymers exhibit high thermal, mechanical, hydrolytic, and peroxide radical stability, along with high proton conductivity, making them comparable to Nafion 117 under similar test conditions. This indicates their potential application in bioelectrochemical systems (Kumar et al., 2018).

Blue Emissive Fluorene Derivatives

The synthesis of blue emissive functionalized 9,9-disubstituted fluorene derivatives, related to 9H-fluoren-9-one, has been achieved through a BF3·OEt2 mediated reaction. These compounds exhibit notable blue emission, which is promising for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Athira et al., 2020).

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(fluoren-9-ylideneamino)oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c30-20(18-28-14-16-29(17-15-28)34(31,32)21-8-2-1-3-9-21)19-33-27-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,20,30H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUSALOHNLTNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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